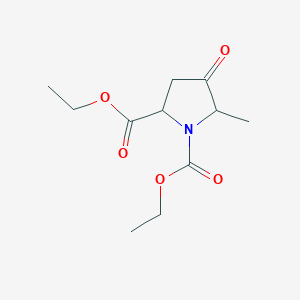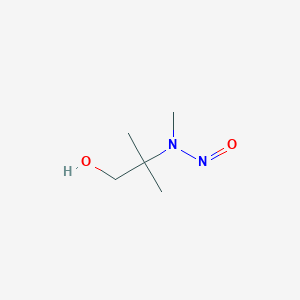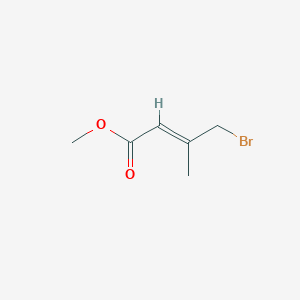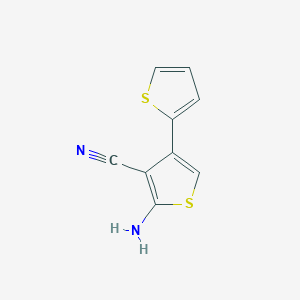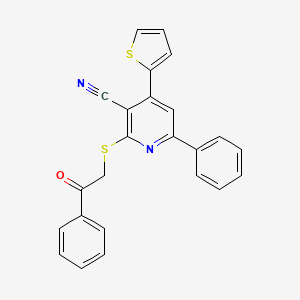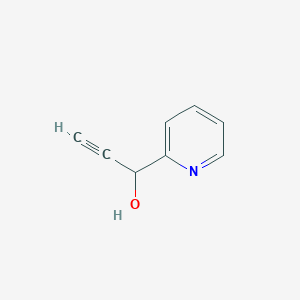
1-(Pyridin-2-yl)prop-2-yn-1-ol
Übersicht
Beschreibung
“1-(Pyridin-2-yl)prop-2-yn-1-ol” is a chemical compound with the molecular formula C8H7NO. It has a molecular weight of 133.15 . The compound is a member of the pyridine family, which is a class of heterocyclic aromatic organic compounds. Pyridines are structurally similar to benzene, but one CH group in the benzene molecule is replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of “this compound” and its derivatives can be achieved through various methods. One such method involves the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . This reaction is an efficient, mild, and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Synthesis of Pentafluorophenyl- and Pyridinyl-3 Allenes : A study by Erenler and Biellmann (2007) detailed the synthesis of various compounds, including 1-(Pentafluorophenyl)-3-phenylprop-2-yn-1-ol and 3-phenyl-1-(pyridine-3-yl)prop-2-yn-1-ol. These compounds were prepared through different chemical reactions involving acetylenes, palladium-catalyzed condensation, and the removal of silyl groups in basic conditions (Erenler & Biellmann, 2007).
Spectroscopic and Computational Studies
- Spectroscopic, Computational, and Molecular Docking Studies : Rajamani et al. (2019) conducted a comprehensive study on 1-(pyridin-2-yl amino)methyl napthalene-2-ol, analyzing its structure and properties through various spectroscopic methods and computational calculations. The study also included molecular docking to evaluate its binding efficiency with antimicrobial agents (Rajamani et al., 2019).
Organocatalysis
- Organocatalysis and Asymmetric Reactions : A derivative of 1-(pyridin-2-yl)prop-2-yn-1-ol, specifically 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, was highlighted in a study by Cui Yan-fang (2008) as an effective organocatalyst for asymmetric Michael addition reactions. The compound's ability to form hydrogen bonds with reactants like β-nitrostyrene was particularly noted (Cui Yan-fang, 2008).
Synthesis of Complex Compounds
- Synthesis of Complex Chemical Structures : Sucunza et al. (2011) described the use of N-(prop-2-yn-1-yl)pyridin-2-amines in the stereospecific synthesis of complex structures like exo-halomethylene bicyclic pyridones. The process utilized a Sandmeyer reaction and was noted for its efficiency and practicality (Sucunza et al., 2011).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It has been suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Result of Action
It has been suggested that the compound may have potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-pyridin-2-ylprop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-8(10)7-5-3-4-6-9-7/h1,3-6,8,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIBNTUUTHBRCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
276884-47-0 | |
| Record name | 1-(pyridin-2-yl)prop-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


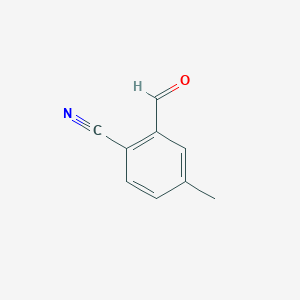
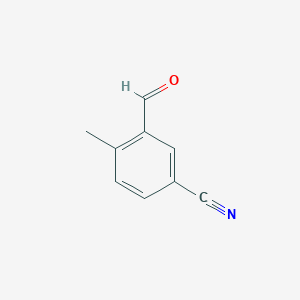
![2,3-Dihydroimidazo[1,2-c]quinazolin-5-amine](/img/structure/B3256751.png)
